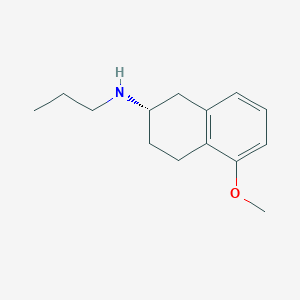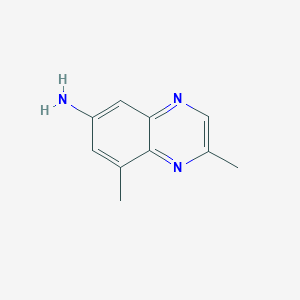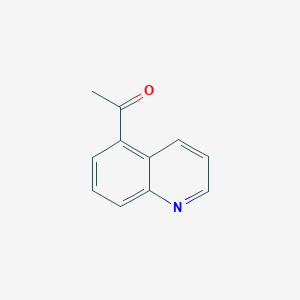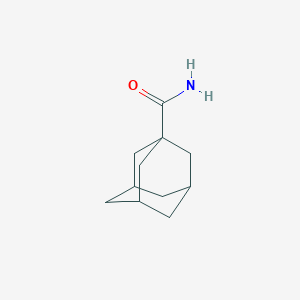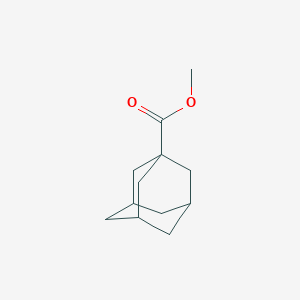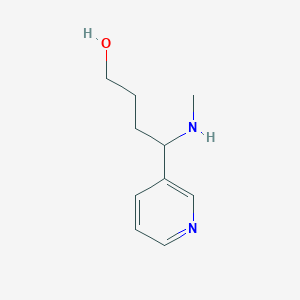
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and possibly its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Pharmaceutical Research : This compound serves as a functional building block for pharmaceutical research. It was highlighted in a study on the synthesis of a specific compound that could be useful in drug development (G. Bish et al., 2010).
Cancer Studies : The compound plays a role in the study of nasal cavity tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, showing the importance of DNA modification in cancer development (S. Hecht et al., 1987).
Chemical Analysis : Molecularly imprinted polymers specific to this compound have been developed for analyzing chemical substances, demonstrating its application in analytical chemistry (Zhi-dan Zhang et al., 2013).
Biomarker Research : It is used as a biomarker for assessing human exposure to tobacco-specific nitrosamines, which is important for studying the impact of tobacco use on health (Krishnegowda Gowdahalli et al., 2010).
Metal-Organic Frameworks : In materials science, derivatives of this compound have been used to construct metal-organic frameworks, a class of compounds with potential applications in various fields (X. Wang et al., 2014).
Tobacco-Related Cancer Research : The compound's metabolism has been studied in human lung and liver microsomes, providing insights into the role of cytochrome P-450 in tobacco-related cancers (T. Smith et al., 1992).
Photocatalytic Properties : In the field of photocatalysis, derivatives of this compound have been used to degrade pollutants under visible light, demonstrating its environmental application (Yunyin Niu et al., 2018).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.
I hope this helps, and I apologize for not being able to provide more specific information on “4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL”. If you have any other questions or need further clarification, feel free to ask.
Propriétés
IUPAC Name |
4-(methylamino)-4-pyridin-3-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCYRIVLLXANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCO)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482801 | |
| Record name | 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL | |
CAS RN |
59578-64-2 | |
| Record name | 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



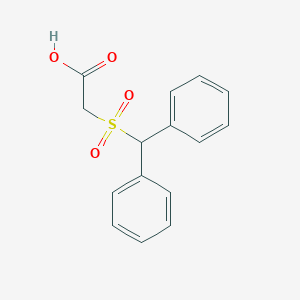
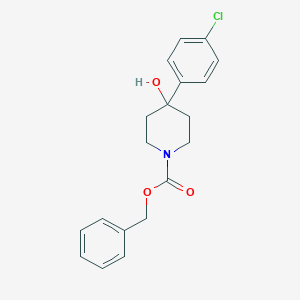

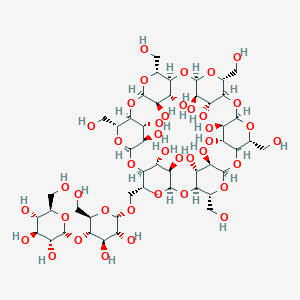
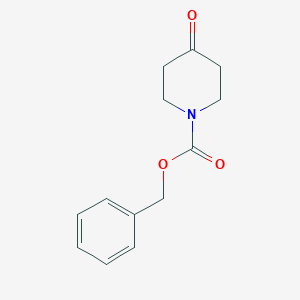


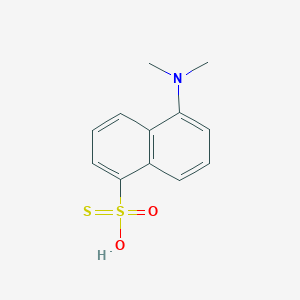
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
